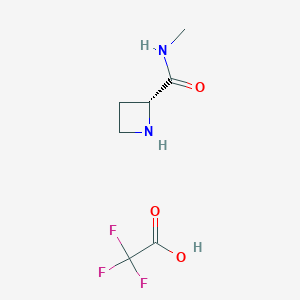
(2R)-N-Methylazetidine-2-carboxamide;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
MRI Contrast Agents : Novel bispolyazamacrocyclic Gd3+ complexes, related to "(2R)-N-Methylazetidine-2-carboxamide", were synthesized for potential use as MRI contrast agents. These complexes demonstrated sensitivity toward Ca(2+), which could be leveraged in "smart" MRI technologies (Mishra et al., 2008).
Antiviral Agents : Research into N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride, related to the compound , showed potential as antiviral agents against a range of viruses (Gabrielsen et al., 1992).
Chemical Synthesis and Applications
Fungicidal and Insecticidal Activity : A study on 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives demonstrated some fungicidal and insecticidal activity, indicating potential agricultural applications (Liu et al., 2004).
Organic Synthesis : Research into the synthesis of 2-aryl-1,2-benzisothiazol-3(2H)-ones involving trifluoroacetic acid revealed new pathways in organic chemistry and potential applications in pharmaceutical synthesis (Wang et al., 2007).
Inhibitors in Gene Expression
- NF-kappaB and AP-1 Gene Expression : Studies on the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, related to the compound of interest, showed its role as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).
Anticancer and Antimicrobial Activities
Anticancer and Antimicrobial Agents : The synthesis of novel N-arylpyrazole-containing enaminones and their subsequent reactions demonstrated potential in creating compounds with antitumor and antimicrobial activities (Riyadh, 2011).
HIV Entry Inhibitors : Research into 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride, a compound related to "(2R)-N-Methylazetidine-2-carboxamide", showed its effectiveness as a potent noncompetitive allosteric antagonist of the CCR5 receptor, with implications for HIV-1 treatment (Watson et al., 2005).
Catalysis and Organic Synthesis
- Catalysis in Organic Synthesis : Studies showed the utility of m-carborane-based chiral NBN pincer-metal complexes in asymmetric catalysis, highlighting innovative approaches in organic synthesis (El-Zaria et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-N-methylazetidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2HF3O2/c1-6-5(8)4-2-3-7-4;3-2(4,5)1(6)7/h4,7H,2-3H2,1H3,(H,6,8);(H,6,7)/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUKAYFULIMGNP-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H]1CCN1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2970383.png)

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2970387.png)
![N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2970388.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide](/img/structure/B2970390.png)
![2-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2970391.png)

![2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2970395.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2970400.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2970401.png)



